molecular formula C4H5ClF3NO2 B13852777 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride

Katalognummer: B13852777
Molekulargewicht: 191.53 g/mol
InChI-Schlüssel: GPHGFRZPDTWYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride is a chemical compound with the molecular formula C₄H₄F₃NO₂ • HCl and a molecular weight of 191.54 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and an amino acid moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride typically involves the reaction of 4,4,4-trifluoro-3-buten-2-one with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Wissenschaftliche Forschungsanwendungen

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The amino acid moiety facilitates interactions with enzymes and receptors, potentially leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride is unique due to its combination of a trifluoromethyl group and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C4H5ClF3NO2

Molekulargewicht

191.53 g/mol

IUPAC-Name

2-amino-3,4,4-trifluorobut-3-enoic acid;hydrochloride

InChI

InChI=1S/C4H4F3NO2.ClH/c5-1(3(6)7)2(8)4(9)10;/h2H,8H2,(H,9,10);1H

InChI-Schlüssel

GPHGFRZPDTWYQD-UHFFFAOYSA-N

Kanonische SMILES

C(C(=C(F)F)F)(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.